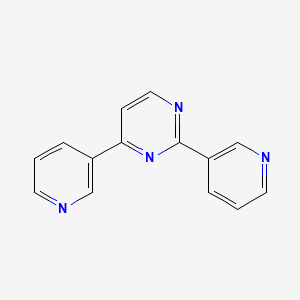

2,4-Dipyridin-3-ylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

504408-80-4 |

|---|---|

Molecular Formula |

C14H10N4 |

Molecular Weight |

234.26 g/mol |

IUPAC Name |

2,4-dipyridin-3-ylpyrimidine |

InChI |

InChI=1S/C14H10N4/c1-3-11(9-15-6-1)13-5-8-17-14(18-13)12-4-2-7-16-10-12/h1-10H |

InChI Key |

BKGOHYABGCTECA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C2=NC(=NC=C2)C3=CN=CC=C3 |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC=C2)C3=CN=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dipyridin 3 Ylpyrimidine and Its Derivatives

Direct Synthetic Routes

Direct synthetic routes focus on the construction of the fundamental 2,4-dipyridin-3-ylpyrimidine framework. The most prevalent and versatile of these methods involve palladium-catalyzed cross-coupling reactions, which allow for the precise formation of carbon-carbon bonds between pre-functionalized pyrimidine (B1678525) and pyridine (B92270) precursors. Annulation strategies, while common for the synthesis of substituted pyridines and pyrimidines in general, are less specifically documented for this particular isomer.

Cross-Coupling Reactions for Dipyridylpyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of biaryl and heteroaryl compounds, including 2,4-dipyridin-3-ylpyrimidines. These reactions typically involve the coupling of a halogenated pyrimidine with an organometallic pyridine derivative. The choice of the specific cross-coupling reaction, such as Suzuki-Miyaura, Negishi, or Stille coupling, often depends on the availability of starting materials and the desired functional group tolerance.

A common and effective strategy commences with a dihalogenated pyrimidine, such as 2,4-dichloropyrimidine (B19661), which is commercially available. mdpi.comgoogle.com The differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring can be exploited for sequential, regioselective cross-coupling reactions. The C4 position is generally more susceptible to nucleophilic substitution and cross-coupling than the C2 position. This allows for a stepwise introduction of the two pyridine moieties.

The Suzuki-Miyaura coupling , which utilizes boronic acids or their esters as the organometallic partner, is a widely employed method. For instance, 2,4-dichloropyrimidine can be reacted with pyridin-3-ylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base to yield the desired 2,4-di(pyridin-3-yl)pyrimidine. mdpi.compsu.edu The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to favor the formation of the di-substituted product. Microwave-assisted Suzuki coupling has been shown to be effective in driving the reaction towards di-coupled products. thieme-connect.de

The Negishi coupling offers an alternative route, employing organozinc reagents. researchgate.net These are often prepared from the corresponding bromopyridine via lithium-halogen exchange followed by transmetalation with a zinc salt. The resulting pyridylzinc reagent can then be coupled with a halogenated pyrimidine. mdpi.com This method is known for its high functional group tolerance.

The Stille coupling utilizes organotin reagents, such as tributyl(pyridin-3-yl)stannane. mdpi.comnih.gov While effective, the toxicity of organotin compounds has led to a preference for other cross-coupling methods in many applications.

A general synthetic protocol can be envisioned as follows:

Step 1: Monosubstitution. Reaction of 2,4-dichloropyrimidine with one equivalent of pyridin-3-ylboronic acid under Suzuki-Miyaura conditions to selectively form 2-chloro-4-(pyridin-3-yl)pyrimidine (B1279729).

Step 2: Disubstitution. Subsequent Suzuki-Miyaura coupling of the 2-chloro-4-(pyridin-3-yl)pyrimidine intermediate with a second equivalent of pyridin-3-ylboronic acid to afford the final this compound.

This stepwise approach also opens up the possibility of synthesizing unsymmetrical derivatives by using a different pyridylboronic acid in the second step.

Table 1: Examples of Cross-Coupling Reactions for Dipyridylpyrimidine Synthesis

| Coupling Reaction | Pyrimidine Substrate | Pyridine Reagent | Catalyst/Conditions | Product | Reference |

| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, 1,4-Dioxane, MW | 2-Chloro-4-phenylpyrimidine | mdpi.com |

| Suzuki-Miyaura | 4,6-Dichloropyrimidine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-Dioxane | 4,6-Bis(2-methoxy-5-pyridyl)pyrimidine | psu.edu |

| Negishi | 2,4-Dichloropyrimidine | (2-Fluoro-pyridin-4-yl)zinc halide | Pd(PPh₃)₄ or Pd/C, MW | 2,4-Bis(2-fluoro-pyridin-4-yl)pyrimidine | thieme-connect.de |

| Stille | 4-Chloro-2-methylthio pyrimidine | Tributylvinyltin | Pd(PPh₃)₄ | 2-Methylthio-4-vinyl pyrimidine | nih.govacs.org |

Annulation Strategies

Annulation reactions, which involve the formation of a ring from one or more acyclic precursors, are a powerful tool in heterocyclic synthesis. organic-chemistry.orgnih.gov While various methods exist for the construction of pyrimidine and pyridine rings, their application to the direct synthesis of this compound is not extensively documented.

In principle, one could envision a [4+2] cycloaddition approach or a multi-component reaction strategy. For example, a reaction involving a 1,3-dicarbonyl compound, an amidine, and a pyridine-containing building block could potentially lead to the desired scaffold. A sustainable four-component annulation has been described for the synthesis of 2,3,4,6-tetraarylpyridines from aromatic aldehydes, methyl ketones, diaryl ethanones, and ammonium (B1175870) acetate. nih.gov Similarly, various multi-component reactions are known to produce highly substituted pyrimidines. rsc.orgacs.org

However, the regiochemical control required to specifically place the two pyridin-3-yl groups at the 2- and 4-positions of the pyrimidine ring presents a significant challenge for these methods. As such, cross-coupling reactions remain the more reliable and widely used approach for the synthesis of this particular compound.

Functionalization and Derivatization Approaches

Once the this compound core is assembled, further modifications can be introduced to tailor its properties. These can include the introduction of substituents on the peripheral pyridine rings, modification of the pyrimidine core itself, or post-synthetic modifications of the entire ligand, such as N-alkylation.

Introduction of Peripheral Pyridine Substituents

The introduction of substituents on the pyridine rings can be achieved either by using pre-functionalized pyridine building blocks in the initial cross-coupling synthesis or by post-synthetic modification of the this compound core.

Using substituted pyridin-3-ylboronic acids in Suzuki-Miyaura reactions is a straightforward approach to introduce a wide variety of functional groups, including alkyl, alkoxy, and halo groups. psu.edu This allows for the synthesis of a library of derivatives with tailored electronic and steric properties.

Post-synthetic functionalization of the pyridine rings is also possible, although it can be more challenging due to the potential for competing reactions at the pyrimidine ring. Electrophilic aromatic substitution on the pyridine rings is generally difficult due to their electron-deficient nature. However, directed ortho-metalation (DoM) strategies can be employed to introduce substituents at specific positions.

Modification of the Pyrimidine Core

The pyrimidine core of this compound can also be a target for functionalization. While the C5 position is the most likely site for electrophilic attack, the electron-withdrawing nature of the two pyridine rings and the pyrimidine nitrogens makes the ring generally unreactive towards electrophiles.

More recently, innovative "deconstruction-reconstruction" strategies have been developed for the diversification of pyrimidines. nih.gov This involves the transformation of the pyrimidine into a reactive intermediate, such as an iminoenamine, which can then be recyclized with different reagents to form a variety of other heterocycles. While not a direct modification of the original core, this approach allows for significant structural diversification starting from a pyrimidine scaffold.

Another approach involves the functionalization of the pyrimidine ring prior to the introduction of the pyridine substituents. For example, starting with a 5-bromo-2,4-dichloropyrimidine (B17362) would allow for the introduction of a substituent at the C5 position via a separate cross-coupling reaction.

Post-Synthetic Ligand Modification (e.g., N-methylation)

Post-synthetic modification of the nitrogen atoms in the pyridine or pyrimidine rings can significantly alter the electronic and steric properties of the ligand. N-methylation is a common modification that can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate. researchgate.netnih.gov

The N-methylation of the pyridine nitrogen atoms introduces a positive charge, converting them into pyridinium (B92312) salts. This can have a profound effect on the ligand's coordination properties and its photophysical characteristics when incorporated into a metal complex. rsc.org The increased electron-withdrawing nature of the pyridinium rings can also influence the reactivity of the rest of the molecule. N-methylation of peptide backbones is a known strategy to improve their pharmacokinetic properties, and similar principles can apply to the modification of heterocyclic ligands. nih.govmonash.edu

Coordination Chemistry of 2,4 Dipyridin 3 Ylpyrimidine Based Ligands

Mononuclear Metal Complexes

The ability of 2,4-dipyridin-3-ylpyrimidine to act as a chelating ligand, binding to a single metal center, is anticipated. The nitrogen atoms of the pyrimidine (B1678525) ring and the two pyridyl groups offer multiple potential coordination sites. However, specific, well-characterized examples of mononuclear complexes with this ligand are exceptionally rare in the published literature.

Ruthenium Complexes

Ruthenium complexes of polypyridyl ligands are renowned for their use as photosensitizers. Extensive research has been conducted on ruthenium complexes with the isomeric 2,4-di(pyridin-2-yl)pyrimidine ligand. These studies have shown that the incorporation of the pyrimidine ring can favorably influence the electronic properties of the complexes, leading to enhanced photophysical performance compared to their bipyridine or terpyridine analogues. For instance, the presence of the pyrimidine ring can stabilize the lowest unoccupied molecular orbital (LUMO), resulting in red-shifted emission and longer excited-state lifetimes.

Regrettably, a specific investigation into the synthesis and characterization of mononuclear ruthenium complexes featuring the This compound ligand is not available in the current body of scientific literature. The different linkage (3-pyridyl versus 2-pyridyl) is expected to significantly alter the geometry and electronic structure of the resulting complexes, making this an area ripe for future investigation.

Cobalt and Nickel Complexes

Mononuclear cobalt and nickel complexes with polypyridyl ligands are of interest for their magnetic properties and catalytic activities. The coordination of this compound to cobalt(II) or nickel(II) ions would be expected to form stable complexes. However, a search of chemical databases and scientific journals did not yield any specific reports on the synthesis or structural analysis of mononuclear cobalt or nickel complexes with this particular ligand.

Copper, Zinc, and Cadmium Complexes

Copper(I) and copper(II) complexes with nitrogen-containing ligands are studied for their diverse coordination geometries and applications in catalysis and materials science. Similarly, zinc(II) and cadmium(II) complexes are often investigated for their luminescence properties. While the coordination chemistry of these metals with various pyridyl-pyrimidine ligands is a broad field, there is a notable absence of studies focusing specifically on mononuclear complexes of copper, zinc, or cadmium with This compound .

Other Transition Metal Coordination

The coordination of this compound to other transition metals remains an open area of research. The versatile coordination modes offered by the ligand suggest that a wide array of complexes with interesting structural and electronic properties could be accessible. However, to date, no such complexes have been reported in the scientific literature.

Dinuclear and Polynuclear Architectures

The molecular structure of this compound, with its multiple nitrogen donor atoms, suggests its potential to act as a bridging ligand, connecting two or more metal centers to form dinuclear or polynuclear architectures.

Bridging Ligand Functionality in Multimetallic Assemblies

The pyridyl nitrogen atoms and the pyrimidine ring nitrogens of this compound could simultaneously coordinate to different metal ions, leading to the formation of discrete dinuclear complexes or extended coordination polymers. The geometry of the ligand would dictate the distance and orientation of the metal centers, influencing the magnetic and electronic interactions between them. Despite this potential, there are no specific examples in the literature of this compound being used as a bridging ligand in the self-assembly of multimetallic structures. The study of its bridging functionality is a promising yet uninitiated avenue of research.

Design Principles for Dinuclear and Polynuclear Metal Centers

The rational design of dinuclear and polynuclear metal complexes using this compound-based ligands hinges on the principle of using the ligand as a programmable bridging unit. The fundamental design strategy involves positioning two or more distinct metal-binding sites within a single ligand that can simultaneously coordinate to multiple metal ions.

Ligands such as 2-phenyl-4,6-di(pyridin-2-yl)pyrimidine are explicitly designed to act as tetradentate linkers. These molecules possess two separate bidentate chelating pockets, each comprising a pyridyl nitrogen and a pyrimidine nitrogen. This arrangement allows the ligand to bridge two different metal centers, leading to the formation of discrete dinuclear species. For instance, the reaction of 2-phenyl-4,6-di(pyridin-2-yl)pyrimidine with zinc iodide (ZnI₂) under hydrothermal conditions yields a dinuclear complex where the ligand coordinates to two Zn(II) ions, resulting in a distorted tetrahedral geometry for each metal center. koreascience.krepa.gov

Similarly, 2,4-bis(2-pyridyl)pyrimidine (bpprd) has been effectively used to synthesize a variety of dinuclear, tetranuclear, and even polymeric copper(I) complexes. rsc.org The resulting nuclearity and structure are highly dependent on the reaction stoichiometry and the nature of the counter-anions present. For example, reacting bpprd with [Cu(C₂H₄)ₙ]ClO₄ affords a dinuclear complex, [Cu₂(bpprd)(η²-C₂H₄)₂(ClO₄)₂], while using [Cu(C₂H₄)ₙ]NO₃ as the copper source leads to a tetranuclear species, Cu₄(bpprd)₂(η²-C₂H₄)₄(μ-NO₃)₂₂. rsc.org This demonstrates that ancillary ligands and counter-ions play a crucial role in directing the self-assembly process alongside the primary dipyridylpyrimidine bridging ligand.

The stability of these multinuclear arrangements is a key factor. Studies on related pyrimidine-based ligands, such as triazolopyrimidines, have shown that dinuclear motifs like [Ag₂(μ-ligand)₂]²⁺ are particularly stable and act as preferred building units for constructing more complex one-dimensional or three-dimensional networks. scirp.org This inherent tendency to form stable, bridged dinuclear cores is a guiding principle in the design of larger polynuclear structures with this compound-based ligands.

Coordination Modes and Ligand Denticity

The versatility of this compound and its derivatives in constructing polynuclear complexes stems from their variable coordination modes and denticity. The term denticity refers to the number of donor atoms in a single ligand that bind to a central metal ion.

These ligands can function as bidentate, tridentate, or tetradentate linkers depending on the specific ligand structure and the reaction conditions. The most common coordination involves the nitrogen atoms of the heterocyclic rings.

Chelating Interactions of the Dipyridylpyrimidine Motif

The fundamental binding interaction of the dipyridylpyrimidine motif is bidentate chelation. This occurs through the nitrogen atom of one of the pyridyl rings and an adjacent nitrogen atom of the central pyrimidine ring, forming a stable five-membered chelate ring with the metal ion. This N,N-chelating bite is analogous to that of the well-studied 2,2'-bipyridine (B1663995) ligand.

In ligands like 2,4-di(pyridin-2-yl)pyrimidine or 2-phenyl-4,6-di(pyridin-2-yl)pyrimidine, there are two such potential bidentate chelating sites. koreascience.kr This allows the ligand to act as a "bis-bidentate" (tetradentate) bridging unit, where each chelating site coordinates to a different metal ion, as seen in the dinuclear zinc complex [Zn₂I₄(C₂₀H₁₄N₄)]. koreascience.krepa.gov

In some cases, the ligand can exhibit a chelating-bridging tridentate mode. For example, the related ligand 4-(3-pyridyl)pyrimidine-2-sulfonate has been shown to link silver atoms where it uses two nitrogen atoms for chelation to one metal center while also using an oxygen atom from the sulfonate group to bridge to another. nih.gov This highlights the adaptability of the pyrimidine-pyridine framework.

The table below summarizes key structural parameters for a representative dinuclear complex formed with a dipyridylpyrimidine-type ligand, illustrating the chelating and bridging nature of the coordination.

| Complex | Metal Centers | Ligand Coordination | Selected Bond Lengths (Å) | **Selected Bond Angles (°) ** | Reference |

| [Zn₂I₄(C₂₀H₁₄N₄)] | Zn1, Zn2 | Bis-bidentate bridging | Zn(1)-N(1) = 2.063(3), Zn(1)-N(2) = 2.067(3), Zn(2)-N(3) = 2.065(3), Zn(2)-N(4) = 2.072(3) | N(1)-Zn(1)-N(2) = 78.5(1), N(3)-Zn(2)-N(4) = 78.3(1) | koreascience.kr |

Table 1: Structural data for the dinuclear complex with 2-phenyl-4,6-di(pyridin-2-yl)pyrimidine.

Influence of Substitution Patterns on Coordination Geometry

The introduction of substituents onto the pyridine (B92270) or pyrimidine rings of the ligand framework is a powerful tool for tuning the properties and coordination geometry of the resulting metal complexes. These effects can be broadly categorized as electronic or steric.

Electronic Effects: Electron-donating groups (like methoxy (B1213986) or amino groups) or electron-withdrawing groups (like nitro or cyano groups) can alter the electron density on the nitrogen donor atoms. rsc.org This change in basicity influences the strength of the metal-ligand bond. For instance, increasing the electron density on the nitrogen atoms generally leads to stronger coordination. In a series of ruthenium complexes based on nonsymmetric 2,6-di(pyridin-2-yl)pyrimidine ligands, it was found that the position of a peripheral pyridine substituent had a significant impact on the electrochemical and photophysical properties of the final complex, which is a direct consequence of the substituent's electronic influence on the molecular orbitals. rsc.org

The table below provides examples of how substituents on related heterocyclic ligands can alter the final structure of metal complexes.

| Ligand Type | Substituent | Metal Ion | Observed Effect | Reference |

| 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone | -CH₃, -Cl | - | Alters molecular packing and biological activity. | nih.gov |

| 2,4-bis(2-pyridyl)pyrimidine | None | Cu(I) | Forms dinuclear, tetranuclear, or polymeric structures depending on the counter-anion (ClO₄⁻, NO₃⁻, BF₄⁻). | rsc.org |

| Substituted 2,6-di(pyridin-2-yl)pyrimidine | Pyridine | Ru(II) | Position of the substituent significantly impacts electrochemical and photophysical properties. | rsc.org |

Table 2: Influence of substituents on the properties and structures of complexes with pyrimidine-based ligands.

Structural Elucidation and Characterization of Complexes

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) provides definitive three-dimensional structural information, offering insights into the conformation of the ligand upon coordination, the precise nature of the metal-ligand interactions, and the packing of molecules in the solid state.

The conformation of the 2,4-dipyridin-3-ylpyrimidine ligand is significantly influenced by its coordination to a metal center. In a dinuclear zinc(II) complex, the ligand bridges two metal ions. The dihedral angle between the two pyridine (B92270) rings of the ligand is 9.68(2)°. koreascience.kr The phenyl group is twisted with respect to the two pyridine ring planes with dihedral angles of 58.31(3)° and 59.79(3)°. koreascience.kr

In related structures, such as those of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, the molecules often adopt a folded conformation. researchgate.net For instance, in one derivative, the pyrimidine (B1678525) ring is inclined to the benzene (B151609) ring by 56.18 (6)°. researchgate.net This folding is often stabilized by intramolecular hydrogen bonds. researchgate.net Similarly, in other related compounds, the dihedral angle between the pyrimidine and benzene rings can vary, for example, to 58.64 (8)° and 78.33 (9)°. researchgate.net

The planarity of the ligand system can also be influenced by the substituents. For instance, in a ruthenium complex with a substituted 2,4,6-tris(2-pyridyl)-1,3,5-triazine (a related tridentate ligand), the triazine core is nearly coplanar with a non-coordinating ring, showing a small dihedral angle of 1.2°. researchgate.net

The coordination of this compound to metal ions results in specific bond lengths and angles that are characteristic of the metal and its coordination environment. In a dinuclear zinc(II) iodide complex, each zinc atom is in a distorted tetrahedral geometry, coordinated to two iodide ions and two nitrogen atoms from the ligand (one from a pyridine ring and one from the pyrimidine ring). koreascience.kr The Zn-N bond distances in this complex range from 2.069(7) to 2.129(6) Å. koreascience.kr These values are consistent with those observed in similar tetrahedral zinc complexes. koreascience.kr

In a related copper(I) iodide polymer, each copper ion also adopts a distorted tetrahedral geometry, coordinating to two iodide ions and two nitrogen atoms from the ligand. koreascience.kr The Cu-I distances and the Cu···Cu separation of 2.585(2) Å are indicative of cuprophilic interactions. koreascience.kr

For comparison, in other transition metal complexes with similar nitrogen-containing ligands, the metal-nitrogen bond lengths vary depending on the metal ion and its oxidation state. For example, in an iron(III) complex with N-(8-naphthyl)-2-pyridine-2-carboxamidate ligands, the Fe-N bond lengths are in the range of 1.880 (3)–1.972 (3) Å. grafiati.com In a chromium(III) complex with a cyclam ligand, the Cr-N bond lengths are between 2.075 (3) and 2.081 (3) Å. grafiati.com In a nickel(II) complex with a tris(2-pyridylmethyl)amine (B178826) (TPA) ligand, the Ni-N bond lengths are slightly longer than in the parent picolinate (B1231196) complexes. nih.gov

The following table summarizes selected metal-ligand bond lengths in complexes related to this compound.

| Complex | Metal | Ligand Donor Atoms | Metal-Ligand Bond Lengths (Å) | Reference |

| [Zn₂I₄(C₂₀H₁₄N₄)₂] | Zn(II) | N (pyridine, pyrimidine) | 2.069(7) - 2.129(6) | koreascience.kr |

| [Cu₂I₂(C₂₀H₁₄N₄)]n | Cu(I) | N (pyridine, pyrimidine) | - | koreascience.kr |

| [Fe(C₁₅H₁₀N₃O)₂]ClO₄·H₂O | Fe(III) | N (pyridine, amide) | 1.880(3) - 1.972(3) | grafiati.com |

| [Cr(cyclam)(NCS)₂]Br | Cr(III) | N (amine) | 2.075(3) - 2.081(3) | grafiati.com |

The crystal packing of complexes containing this compound and its analogs is often governed by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions play a crucial role in the formation of higher-order supramolecular architectures. researchgate.net

Hydrogen bonding is a predominant feature in the crystal structures of related compounds. byjus.com For instance, in hydrated crystals, water molecules can form hydrogen bonds with the ligand and counter-ions, leading to the formation of three-dimensional networks. researchgate.net In the absence of water, intermolecular hydrogen bonds between the ligand molecules themselves, such as N-H···O and N-H···N interactions, can lead to the formation of dimers and layered structures. researchgate.net The formation of specific hydrogen bond motifs, like the R²₂(8) ring, is a common feature. researchgate.netnih.gov

π-π stacking interactions between the aromatic rings of the ligands are also frequently observed. researchgate.net The centroid-centroid distances for these interactions are typically in the range of 3.4 to 3.8 Å. researchgate.netnih.gov These interactions contribute significantly to the stability of the crystal lattice. mdpi.com In addition to classical π-π stacking, other weak interactions like C-H···π and lone pair-π interactions can also influence the crystal packing. nih.govresearchgate.net

For example, in the crystal structure of a zinc(II) complex with a pyrimidine-based ligand, both hydrogen bonding and π-π stacking interactions are observed, contributing to the formation of a three-dimensional supramolecular framework. researchgate.net Similarly, in the crystal of 2-amino-4-methoxy-6-methyl-pyrimidinium 4-chlorobenzoate, π-π stacking interactions are present between the pyrimidine and benzene rings. nih.gov

Spectroscopic Characterization of Coordination Compounds

Spectroscopic techniques are indispensable for characterizing the coordination compounds of this compound, providing valuable information about ligand-metal interactions and the electronic properties of the resulting complexes.

¹H NMR spectroscopy is a powerful tool for probing the changes in the electronic environment of the this compound ligand upon coordination to a metal ion. The chemical shifts of the protons on the ligand are sensitive to the coordination event. For instance, in the free 2-phenyl-4,6-di(pyridin-2-yl)pyrimidine ligand, the proton on the pyrimidine ring appears as a singlet at 9.24 ppm. koreascience.kr Upon complexation, significant shifts in the proton signals are expected. A downfield shift in the signals of the pyridine and pyrimidine protons upon complexation is indicative of coordination to the metal center. researchgate.net

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in The chemical shifts of the carbon atoms in the pyridine and pyrimidine rings are also affected by coordination. The nitrile carbon in related structures typically appears in a distinct region of the spectrum. organicchemistrydata.org

¹⁵N NMR spectroscopy can be particularly informative for determining the coordination mode of pyrimidine-containing ligands. Coordination of a nitrogen atom to a metal center like Ru(II) induces a significant upfield shift (coordination-induced shift, CIS) of about -45 to -75 ppm for the bound nitrogen atom, while the unbound nitrogen atom's resonance remains similar to that of the free ligand. rsc.org This technique can unambiguously establish which nitrogen atom of the pyrimidine ring is involved in bonding. rsc.orgnih.gov

The following table shows representative ¹H NMR chemical shifts for a this compound analog and highlights the expected changes upon complexation.

| Compound/Complex | Proton | Chemical Shift (δ, ppm) | Reference |

| 2-phenyl-4,6-di(pyridin-2-yl)pyrimidine (Free Ligand) | Pyrimidine-H | 9.24 (s) | koreascience.kr |

| Pyridyl-H | 8.70 (d) | koreascience.kr | |

| Pyridine & Phenyl-H | 7.20 - 7.82 (m) | koreascience.kr | |

| Generic Metal Complex | Coordinated Ligand Protons | Downfield shift expected | researchgate.net |

UV-visible absorption spectroscopy provides insights into the electronic transitions within the metal complexes. The absorption spectra of complexes with ligands like this compound are typically characterized by intense ligand-centered (π-π*) transitions in the UV region and metal-to-ligand charge transfer (MLCT) bands in the visible region. acs.orgnih.gov The position and intensity of these bands are sensitive to the metal ion, the ligand structure, and the solvent. researchgate.net For instance, the introduction of a pyrimidine ring into the ligand structure can stabilize the lowest unoccupied molecular orbital (LUMO), leading to a red-shift in the absorption and emission spectra compared to analogous terpyridine complexes. acs.orgresearchgate.net

The complexation of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines with various metal ions leads to significant bathochromic shifts in their absorption spectra. researchgate.net For example, ruthenium(II) complexes of nonsymmetric 2,6-di(pyridin-2-yl)pyrimidine ligands show strong absorption of visible light. researchgate.net

Emission or fluorescence spectroscopy reveals the photoluminescent properties of these complexes. Many ruthenium(II) and copper(I) complexes with polypyridyl-type ligands are luminescent at room temperature. researchgate.netnih.gov The emission properties, such as the emission wavelength, quantum yield, and excited-state lifetime, are strongly influenced by the nature of the ligand and the metal center. acs.org For example, ruthenium(II) complexes with substituted 2,4-di(pyridin-2-yl)pyrimidine ligands exhibit red-shifted emission and prolonged excited-state lifetimes compared to their terpyridine analogs. acs.orgresearchgate.net The emission can be quenched or enhanced upon coordination to different metal ions. researchgate.net In some cases, the emission is attributed to a triplet MLCT excited state. researchgate.net

The table below summarizes the photophysical data for a representative ruthenium complex with a related ligand.

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Excited-State Lifetime (τ) | Reference |

| Ruthenium(II) complex with a substituted 2,4-di(pyridin-2-yl)pyrimidine | ~450 (MLCT) | Red-shifted | Higher than terpyridine analogs | Prolonged | acs.orgresearchgate.net |

Electrochemical Characterization

Following an extensive review of available scientific literature, it has been determined that there is a notable absence of specific research published on the electrochemical characterization of metal complexes containing the precise ligand This compound . While extensive research exists for structurally related polypyridyl ligands, such as 2,4-di(pyridin-2-yl)pyrimidine and 2,6-di(pyridin-2-yl)pyrimidine, data focusing solely on the this compound isomer and its coordination compounds is not available in the public domain.

This lack of specific data prevents a detailed discussion and the creation of data tables for the following outlined sections:

Cyclic Voltammetry Studies

General principles of electrochemistry for similar polypyridyl complexes can be summarized, but would not adhere to the strict requirement of focusing solely on this compound. For instance, studies on ruthenium complexes with isomeric di(pyridin-2-yl)pyrimidine ligands indicate that the pyrimidine ring generally stabilizes the lowest unoccupied molecular orbital (LUMO), making the complexes easier to reduce compared to their terpyridine analogues. researchgate.netacs.org The redox potentials of such complexes are influenced by the nature of the metal center and the substituents on the ligand framework. nih.govresearchgate.net

Cyclic voltammetry is a standard technique used to investigate the redox properties of these types of complexes. abechem.comsemanticscholar.orgelectrochemsci.org Typically, for ruthenium complexes, a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple is observed, alongside one or more ligand-based reduction waves. researchgate.netelectrochemsci.orgacs.org For iron complexes, a reversible Fe(II)/Fe(III) couple is also characteristic. researchgate.netacs.org However, without specific experimental data for this compound complexes, any further discussion would be speculative and fall outside the scope of this article.

Therefore, a detailed and scientifically accurate account of the electrochemical properties of this compound metal complexes cannot be provided at this time due to the absence of published research on this specific compound.

Computational Investigations in 2,4 Dipyridin 3 Ylpyrimidine Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to investigate the electronic properties of many-body systems. mdpi.com It is particularly effective for studying pyrimidine-based ligands and their metal complexes, offering a balance between accuracy and computational cost. mdpi.com

Electronic Structure Analysis of Ligands and Complexes

DFT calculations are crucial for analyzing the electronic structure of ligands like 2,4-Dipyridin-3-ylpyrimidine and its corresponding metal complexes. The analysis typically focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals determine the chemical reactivity and electronic properties of the molecule. researchgate.net

In pyrimidine-containing ligands, the pyrimidine (B1678525) ring, being more electron-deficient than a pyridine (B92270) ring, plays a significant role in the electronic structure. Studies on the closely related isomer, 2,6-di(pyridin-2-yl)pyrimidine, when incorporated into ruthenium(II) complexes, have shown that the pyrimidine ring stabilizes the LUMO. acs.orgresearchgate.net This stabilization of the LUMO is a key factor that influences the photophysical and electrochemical properties of the resulting complexes. acs.orgresearchgate.net For this compound, it is anticipated that the LUMO would also be localized primarily on the dipyridinylpyrimidine ligand framework, a feature that is critical for applications in areas like photosensitization.

Computational studies on ruthenium complexes with similar polypyridyl ligands have demonstrated that DFT can accurately model the pseudo-octahedral geometry around the metal center and elucidate the nature of the frontier orbitals. d-nb.infonsf.gov For instance, in related ruthenium complexes, the HOMO is typically centered on the metal (composed of t2g orbitals), while the LUMO is located on the most electron-accepting ligand. d-nb.info The energy gap between the HOMO and LUMO (Eg) is a critical parameter that can be calculated to predict the molecule's stability and electronic transition energies. researchgate.net

Table 1: Representative Frontier Orbital Energies for a Related Ruthenium(II) Complex

| Complex Feature | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Metal-centered | -5.80 | -3.40 | 2.40 |

| Ligand-centered | -6.20 | -2.80 | 3.40 |

This table contains illustrative data based on typical findings for related polypyridyl ruthenium complexes and does not represent the specific compound this compound.

Prediction of Spectroscopic and Electrochemical Properties

DFT calculations are widely employed to predict spectroscopic and electrochemical properties, which can then be compared with experimental data for validation. nih.gov For ruthenium complexes with ligands analogous to this compound, DFT has been used to calculate reduction potentials. Research on 2,6-di(pyridin-2-yl)pyrimidine-based ruthenium photosensitizers showed that these complexes are easier to reduce compared to analogous bis(terpyridine) complexes, a finding supported by DFT calculations. acs.orgresearchgate.net

Furthermore, the position of substituents on the pyrimidine core has a marked impact on these properties. It has been observed that a pyridine substituent at the 4-position of the pyrimidine ring has a greater effect on both photophysical and electrochemical characteristics than substituents at other positions. acs.orgresearchgate.net This highlights the sensitivity of the electronic structure to the specific substitution pattern, a correlation that is effectively investigated using DFT.

Table 2: Comparison of Experimental and DFT-Calculated Properties for a Substituted 2,6-di(pyridin-2-yl)pyrimidine Ru(II) Complex

| Property | Experimental Value | Calculated Value (DFT) |

|---|---|---|

| First Reduction Potential (V vs SCE) | -1.25 | -1.21 |

| Absorption Max, λmax (nm) | 480 | 475 |

Data is hypothetical, based on trends reported in the literature for analogous compounds to illustrate the predictive power of DFT. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying electronic excited states. chemrxiv.orgsns.it It is used to calculate vertical excitation energies, which correspond to UV-visible absorption spectra, and to understand the nature of electronic transitions. mdpi.com

Understanding Photophysical Mechanisms

TD-DFT provides critical insights into the photophysical mechanisms of molecules by characterizing their excited states. For metal complexes, this often involves analyzing Metal-to-Ligand Charge Transfer (MLCT) transitions, where an electron is excited from a metal-centered orbital to a ligand-centered orbital. rsc.orgrsc.org In organic chromophores based on pyrimidine, TD-DFT can elucidate mechanisms like Intramolecular Charge Transfer (ICT). rsc.org

In studies of ruthenium complexes with substituted 2,6-di(pyridin-2-yl)pyrimidine ligands, TD-DFT calculations have been instrumental in assigning the character of observed absorption bands. acs.orgresearchgate.net The calculations confirm that the lowest energy transitions are typically of ¹MLCT character, which is crucial for photosensitizer activity. TD-DFT can also be used to investigate non-radiative pathways and the population of triplet states, which are essential for applications in photodynamic therapy and photocatalysis. d-nb.inforsc.org The theory helps rationalize why certain molecular designs lead to enhanced intersystem crossing (ISC) rates, a key process for populating triplet excited states. d-nb.inforesearchgate.net

Correlation of Computational Data with Experimental Emission Properties

A key application of TD-DFT is to correlate computational results with experimentally observed emission properties, such as fluorescence or phosphorescence wavelengths, quantum yields, and excited-state lifetimes. jchemrev.comresearchgate.net For pyrimidine-based ruthenium complexes, the presence of the electron-accepting pyrimidine ring often leads to a red-shifted emission compared to their terpyridine counterparts. acs.orgresearchgate.net

TD-DFT calculations support these experimental findings by accurately predicting the energies of the emissive triplet states (T₁). The good agreement between calculated and experimental absorption and emission wavelengths validates the computational models used. rsc.orgnih.gov For example, TD-DFT has successfully explained why certain substitutions on the ligand framework lead to prolonged excited-state lifetimes and higher luminescence quantum yields. acs.org This predictive power allows for the rational design of new molecules with tailored photophysical properties. rsc.orgrsc.org

Table 3: Photophysical Data for Related Ruthenium(II) Complexes with Pyrimidine-Containing Ligands

| Complex Ligand | Absorption λmax (nm) | Emission λmax (nm) | Excited-State Lifetime (ns) | Luminescence Quantum Yield (Φ) |

|---|---|---|---|---|

| 2,6-di(pyridin-2-yl)pyrimidine | 485 | 690 | 250 | 0.02 |

| 4-substituted-2,6-di(pyridin-2-yl)pyrimidine | 495 | 710 | 400 | 0.04 |

This table presents representative data for related compounds to illustrate trends discussed in the literature. acs.orgresearchgate.net

Molecular Dynamics (MD) Simulations in Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. gromacs.orgcresset-group.com This technique is invaluable for conformational analysis, revealing how molecules like this compound explore different spatial arrangements and which conformations are most stable. nih.govmdpi.com

Mechanistic Computational Studies of Catalytic Pathways

Computational chemistry is a powerful tool for understanding reaction mechanisms at a molecular level, providing insights into transition states, reaction intermediates, and energy barriers that are often difficult to determine experimentally. Such studies are crucial for the rational design of more efficient catalysts.

While there is research on related isomers, such as 2,6-di(pyridin-2-yl)pyrimidine, often in the context of their coordination to metals and their role as photosensitizers in photocatalytic processes, the strict focus on this compound yields no specific data on its catalytic pathways. researchgate.netacs.orgsemanticscholar.org General computational studies on diazine and triazine-based ligands suggest that the position of the nitrogen atoms significantly influences the electronic properties, which in turn affects catalytic activity. acs.orgsemanticscholar.org However, without specific computational models and energy profiling for the catalytic reactions of this compound, any discussion of its catalytic mechanism would be purely speculative.

Therefore, this section cannot present detailed research findings or data tables on the mechanistic computational studies of catalytic pathways for this compound due to the lack of available information in the current body of scientific literature.

Catalytic Applications of 2,4 Dipyridin 3 Ylpyrimidine Metal Complexes

Photocatalytic Transformations

The quest for sustainable energy solutions has driven significant research into converting solar energy into chemical fuels. Ruthenium complexes of di-pyridin-ylpyrimidine ligands, which are structural isomers of 2,4-dipyridin-3-ylpyrimidine, have been identified as promising photosensitizers (PS) in these processes. Their primary application lies in their ability to absorb light and initiate electron transfer cascades, which are crucial for reactions like hydrogen evolution from water.

Hydrogen Photoevolution Systems

The photocatalytic production of hydrogen (H₂) from water is a cornerstone of artificial photosynthesis, typically involving a photosensitizer, a sacrificial electron donor, and a catalyst. Ruthenium complexes featuring substituted 2,6-di(pyridin-2-yl)pyrimidine ligands have been systematically studied for this purpose. Current time information in Bangalore, IN.researchgate.net These systems demonstrate notable activity for hydrogen evolution under both blue and red light irradiation. Current time information in Bangalore, IN.researchgate.net

The core of their function lies in the photophysical properties of the ruthenium center coordinated to the dipyridinylpyrimidine ligand. Upon light absorption, the complex is promoted to an excited state, from which it can be reductively quenched by a sacrificial electron donor, such as triethanolamine (B1662121) (TEOA). The reduced photosensitizer then transfers an electron to a co-catalyst (e.g., a cobaloxime), which facilitates the reduction of protons to molecular hydrogen.

Studies on dinuclear ruthenium(II) complexes with a bridging 2,4-di(pyridin-2-yl)-pyrimidine ligand have shown that these architectures can lead to enhanced photophysical properties compared to their mononuclear counterparts. researchgate.net These dinuclear species often exhibit stronger light absorption, longer excited-state lifetimes, and higher luminescence quantum yields, which are all desirable characteristics for efficient photosensitizers. researchgate.netnih.gov For instance, a dinuclear Ru(II) complex, C1 , demonstrated increased activity as a photosensitizer in hydrogen evolution experiments compared to its mononuclear analogues. nih.gov

| Complex | Description | Max. Turnover Number (TON) | Light Source | Reference |

| C1 | Dinuclear Ru(II) complex with 2,4-di(pyridin-2-yl)-pyrimidine bridging ligand | Not specified, but showed increased activity | Red Light | nih.gov |

| Mononuclear Analogues | Ru(II) complexes with terminal 2,6-di(pyridin-2-yl)pyrimidine ligands | Varied based on substitution | Blue and Red Light | researchgate.net |

| [Ru(bpy)₃]²⁺ | Standard Photosensitizer | Benchmark | Visible Light | Current time information in Bangalore, IN.researchgate.net |

This table summarizes the performance of various ruthenium complexes in photocatalytic hydrogen evolution. Note that direct comparison is complex due to varying experimental conditions.

Light-Driven Electron Transfer Processes

The efficiency of photocatalytic systems is fundamentally governed by the kinetics and thermodynamics of the underlying electron transfer steps. For a photosensitizer like a this compound metal complex, the process begins with the absorption of a photon, leading to a metal-to-ligand charge transfer (MLCT) excited state.

The subsequent steps involve:

Reductive Quenching: The excited photosensitizer, PS*, is reduced by a sacrificial electron donor (SED). The driving force for this step is critical.

Electron Transfer to Catalyst: The reduced photosensitizer, PS⁻, transfers an electron to the hydrogen evolution catalyst (Cat).

The electrochemical properties of the photosensitizer are paramount. The presence of the electron-deficient pyrimidine (B1678525) ring in the ligand structure helps to stabilize the lowest unoccupied molecular orbital (LUMO) of the complex. Current time information in Bangalore, IN.researchgate.net This stabilization makes the complex easier to reduce, which is beneficial for the electron transfer from the SED. Current time information in Bangalore, IN.researchgate.net Research on dinuclear Ru(II) complexes of 2,4-di(pyridin-2-yl)-pyrimidine has confirmed that they are easier to reduce than mononuclear versions. nih.gov However, a sufficient driving force for the subsequent electron transfer from the reduced photosensitizer to the catalyst is also necessary. A lack of this driving force was identified as the reason for the lower-than-expected activity of one particular dinuclear complex, C2 , despite its superior photophysical properties. nih.gov

Optimization of Photosensitizer Activity and Stability

Optimizing the performance of these photosensitizers involves a delicate balance between enhancing their light-harvesting and electron-transfer capabilities while ensuring their stability under prolonged catalytic conditions. Key strategies include modifying the ligand structure.

Introducing electron-donating or -withdrawing groups to the peripheral pyridine (B92270) rings of the dipyridinylpyrimidine ligand can significantly alter the photophysical and electrochemical properties of the resulting ruthenium complexes. researchgate.net It has been observed that placing a pyridine substituent at the 4-position of the central pyrimidine ring has a more pronounced effect on these properties than substitution at other positions. Current time information in Bangalore, IN.researchgate.net This modification leads to a red-shifted emission, longer excited-state lifetimes, and higher luminescence quantum yields. Current time information in Bangalore, IN.researchgate.net

Despite these improvements, stability remains a challenge. While the investigated ruthenium complexes with 2,6-di(pyridin-2-yl)pyrimidine ligands show higher initial activity than benchmark ruthenium bis(terpyridine) complexes, they are often less stable. researchgate.net The decomposition of the photosensitizer itself has been identified as a significant issue, particularly in highly active systems. nih.gov This degradation is thought to be a competing pathway to the desired electron transfer from the reduced photosensitizer to the catalyst, especially when this transfer is the rate-limiting step. researchgate.netnih.gov

Metal-Mediated Organic Transformations

While the photocatalytic applications of dipyridinylpyrimidine complexes are an active area of research, their potential in more traditional metal-mediated organic transformations is also being explored. The ligand's electronic properties, particularly the π-acidity of the pyrimidine ring, can influence the stability and reactivity of the metal center, making these complexes candidates for various catalytic reactions. nih.gov

Role in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools in synthetic chemistry for forming carbon-carbon bonds. The efficiency of these reactions is highly dependent on the ligand coordinated to the palladium center. Pyrimidine-containing ligands, including pyrimidine-functionalized N-heterocyclic carbenes, have been successfully employed in Heck coupling reactions. rsc.orgnih.govmdpi.com

The electron-deficient nature of the pyrimidine ring can enhance the catalytic activity. In palladium complexes, this can facilitate the reductive elimination step, which is often rate-limiting. While no specific studies on this compound complexes in cross-coupling have been reported, the general success of related pyrimidine and bipyridine-ligated palladium systems suggests their potential. researchgate.netnih.gov For instance, palladium complexes with bipyridine ligands show high efficiency in Suzuki coupling reactions under aerobic conditions. researchgate.net It is plausible that palladium complexes of this compound could act as robust and effective catalysts in such transformations, benefiting from the stabilizing and electronically-tuning effects of the tridentate N-donor ligand.

| Cross-Coupling Reaction | Catalyst Type | Substrates | Key Findings | Reference |

| Heck Coupling | Palladium(II) with pyrimidine-functionalized N-heterocyclic carbenes | Aryl bromides, activated aryl chlorides | Good catalytic activities under mild conditions. | rsc.org |

| Heck Coupling | Palladium(II) with tetrahydropyrimidinium salts | Aryl bromides | Efficient and stereoselective in aqueous media. | nih.govmdpi.com |

| Suzuki-Miyaura Coupling | Palladium(II) with 4,4'-tBu₂-2,2'-dipyridyl ligand | Aryl iodides, aryl bromides | High efficiency in aqueous solvent under aerobic conditions. | researchgate.net |

This table presents examples of related pyrimidine and dipyridyl ligands used in cross-coupling reactions, highlighting the potential for this compound complexes.

Hydrogenation and Dehydrogenation Catalysis

Transfer hydrogenation is a valuable method for the reduction of carbonyls and other unsaturated bonds, often utilizing ruthenium or iridium catalysts. rsc.orgrsc.org The catalytic cycle typically involves the formation of a metal-hydride intermediate. Ligands play a crucial role in stabilizing this intermediate and facilitating the hydride transfer to the substrate.

Ruthenium complexes with pincer-type and terpyridine-like ligands have demonstrated high activity in the transfer hydrogenation of ketones and aldehydes. rsc.orgnih.gov Some systems can even be driven by visible light. researchgate.netnih.gov Recently, ruthenium hydride complexes featuring pyrimidine-imine fragments have been investigated for the hydrogenation of various double bonds. acs.org The redox-active nature of the pyrimidine-imine ligand was shown to lower the bond-dissociation free energy of the Ru-H bond, thereby facilitating hydrogen atom transfer reactions. acs.org

Although direct catalytic data for this compound complexes in hydrogenation or dehydrogenation is not yet available, the established reactivity of related systems provides a strong rationale for their investigation. The ability of the dipyridinylpyrimidine ligand to stabilize different oxidation states of a metal center could be advantageous for catalytic cycles involving oxidative addition and reductive elimination of hydrogen. ill.eu

Mechanistic Insights into Catalytic Cycles

The catalytic utility of metal complexes is fundamentally dictated by the intricate sequence of steps that constitute the catalytic cycle. For complexes of this compound, the specific mechanistic pathways are contingent on the choice of metal center and the nature of the catalyzed transformation. While detailed mechanistic studies specifically targeting this compound complexes are still an emerging area of research, valuable insights can be drawn from well-understood catalytic cycles involving structurally related polypyridyl ligands. The electronic properties of the this compound ligand, particularly the electron-deficient pyrimidine ring, are expected to play a crucial role in modulating the energetics and kinetics of these cycles.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. nih.gov For a hypothetical palladium complex of this compound, the cycle would likely proceed through the canonical steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate. The electron-withdrawing nature of the this compound ligand could potentially accelerate this step by stabilizing the electron-rich Pd(0) center.

Transmetalation: The Pd(II) complex reacts with an organoboron reagent, typically in the presence of a base, to exchange the halide for the second organic group (R'). This step is often the rate-determining step, and its mechanism can be complex, with the base playing a critical role in the activation of the organoboron species. researchgate.net

Reductive Elimination: The di-organo-Pd(II) complex undergoes reductive elimination to form the new C-C bond (R-R') and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

Mechanistic studies on related systems have revealed that the stability and coordination of the catalyst can be influenced by functional groups on the ligand. rsc.org For instance, nitrile-functionalized NHC palladium complexes have shown that the removal of a labile co-ligand (like pyridine) from the complex is crucial for the catalytic cycle. rsc.org

Table 1: Representative Elementary Steps in a Suzuki-Miyaura Catalytic Cycle

| Step | General Reaction | Role of this compound Ligand (Hypothesized) |

| Catalyst Activation | [L-Pd(II)-X₂] → [L-Pd(0)] | The ligand's electronic properties influence the ease of reduction to the active Pd(0) species. |

| Oxidative Addition | [L-Pd(0)] + R-X → [L-Pd(II)(R)(X)] | The π-acceptor character of the ligand stabilizes the Pd(0) state and may influence the kinetics of this step. |

| Transmetalation | [L-Pd(II)(R)(X)] + R'-B(OR)₂ → [L-Pd(II)(R)(R')] + XB(OR)₂ | The steric and electronic properties of the ligand dictate the rate and efficiency of the transfer of the R' group. |

| Reductive Elimination | [L-Pd(II)(R)(R')] → [L-Pd(0)] + R-R' | The ligand framework must accommodate the geometric changes required for the formation of the C-C bond and catalyst regeneration. |

Photocatalytic Hydrogen Evolution

In the realm of photocatalysis, ruthenium complexes of ligands structurally similar to this compound, such as 2,6-di(pyridin-2-yl)pyrimidine, have been investigated as photosensitizers for hydrogen evolution. researchgate.net The mechanism of such a system typically involves the following key processes:

Light Absorption: The ruthenium complex absorbs light, promoting it to an excited state (e.g., a metal-to-ligand charge transfer, MLCT, state). The presence of the pyrimidine ring can lead to a red-shifted absorption and a longer excited-state lifetime compared to analogous terpyridine complexes. researchgate.net

Electron Transfer: The excited photosensitizer can be reductively or oxidatively quenched. In a typical hydrogen evolution setup with a sacrificial electron donor (SED), the excited complex is reductively quenched by the SED.

Catalyst Reduction and Hydrogen Production: The reduced photosensitizer then transfers an electron to a co-catalyst (e.g., a cobalt or platinum species), which, after accumulating sufficient electrons, reduces protons from the solvent (often water) to produce hydrogen gas (H₂).

Studies on dinuclear ruthenium complexes based on 2,4-di(pyridin-2-yl)-pyrimidine have suggested that in some cases, the electron transfer from the reduced photosensitizer to the catalyst can be the rate-limiting step, and the decomposition of the photosensitizer can be a competing pathway that leads to loss of activity over time. cmu.edu The reduction potentials of related cobalt complexes suggest that the hydrogen evolution reaction (HER) is likely facilitated by a homolytic pathway. nih.gov

Table 2: Key Parameters in Photocatalytic Hydrogen Evolution for a Hypothetical Ru-2,4-dipyridin-3-ylpyrimidine System

| Parameter | Description | Potential Influence of the Ligand |

| Absorption Maximum (λ_max) | Wavelength of maximum light absorption. | The pyrimidine core may red-shift the absorption, allowing for the use of lower-energy light. |

| Excited-State Lifetime (τ) | Duration of the photo-excited state. | Longer lifetimes, potentially offered by the ligand structure, increase the probability of successful electron transfer. |

| Luminescence Quantum Yield (Φ) | Efficiency of light emission from the excited state. | Generally, a lower quantum yield is desired in photocatalysis if the energy is channeled into productive electron transfer. |

| Redox Potentials | Potentials for oxidation and reduction of the complex in its ground and excited states. | The electron-deficient pyrimidine ring makes the complex easier to reduce, which is beneficial for reductive quenching pathways. researchgate.net |

Atom Transfer Radical Polymerization (ATRP)

Copper complexes are widely used as catalysts in ATRP. For a hypothetical copper(I) complex of this compound, the catalytic cycle for ATRP would involve the reversible activation of a dormant alkyl halide species. mdpi.comnih.gov

Activation: The Cu(I) complex abstracts a halogen atom from the initiator (R-X) or the dormant polymer chain (P_n-X). This generates a radical (R• or P_n•) and the oxidized Cu(II)-halide complex.

Propagation: The generated radical adds to monomer units.

Deactivation: The growing radical reacts with the Cu(II)-halide complex to regenerate the dormant species (P_{n+m}-X) and the Cu(I) activator.

The equilibrium between activation and deactivation is crucial for maintaining a low concentration of radicals and achieving a controlled polymerization. The electronic and steric properties of the this compound ligand would directly impact the redox potential of the Cu(I)/Cu(II) couple and the geometry of the copper complexes, thereby influencing the ATRP equilibrium constant. cmu.edu Mechanistic studies have shown that both radical (atom transfer) and ionic (S_N2) pathways can contribute to halogen exchange processes in ATRP, with the dominant pathway depending on the catalyst's activity and the nature of the alkyl halide. researchgate.net

Supramolecular Chemistry and Materials Science Applications

Self-Assembly Processes

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. For 2,4-dipyridin-3-ylpyrimidine, this process is primarily driven by the formation of coordination bonds with metal ions and the cumulative effect of various non-covalent interactions. The resulting supramolecular aggregates can range from discrete metallacycles to extended coordination polymers.

The pyridyl and pyrimidine (B1678525) nitrogen atoms of this compound act as excellent coordination sites for a wide range of metal ions. This multidentate nature allows the molecule to function as a linker, bridging metal centers to form one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). The final topology of these frameworks is influenced by several factors, including the coordination geometry of the metal ion, the stoichiometry of the reactants, and the reaction conditions.

For instance, related bis(pyridyl)pyridine ligands have been shown to form coordination polymers with varied dimensionalities. The reaction of 4′-(4-pyridyl)-2,2′:6′,2″-terpyridine with CdCl2 results in a one-dimensional directional polymer through metal coordination with its 4-pyridyl substituent researchgate.net. Similarly, the use of bipyridine analogs with silver(I) ions has led to the formation of both layered structures and framework structures, some of which exhibit weak Ag⋯Ag interactions mdpi.com. While direct experimental data for this compound is not available, its structural similarity to these ligands suggests a strong potential for the formation of analogous coordination polymers. The angular disposition of the pyridyl groups in this compound could lead to the formation of unique network topologies not accessible with more linear dipyridyl ligands.

The table below summarizes the types of coordination polymers that could be anticipated from this compound based on the behavior of analogous ligands.

| Ligand Type | Metal Ion | Resulting Structure | Reference |

| 4′-(4-pyridyl)-2,2′:6′,2″-terpyridine | Cd(II) | 1D Coordination Polymer | researchgate.net |

| Bipyridine Analogs | Ag(I) | Layered and Framework Structures | mdpi.com |

| Bis(pyridylethynyl)pyridine | Ag(I) | Metallo-macrocycles and Coordination Polymers | acs.org |

In the solid state, these interactions dictate the packing of the molecules and can lead to the formation of extended networks. For example, in supramolecular assemblies of other nitrogen-containing heterocyclic ligands, π-π stacking interactions are frequently observed, influencing the material's properties. The ability of the pyrimidine ring to participate in hydrogen bonding, either as an acceptor or, if protonated, as a donor, further enhances the possibilities for creating complex and robust supramolecular structures. The interplay of these non-covalent forces is critical in directing the self-assembly process and in determining the final properties of the resulting materials.

Optoelectronic Device Development

The extended π-conjugated system of this compound suggests its potential for applications in optoelectronic devices. Pyrimidine derivatives, in general, are known to possess interesting photophysical properties that can be tuned by chemical modification. These properties are central to the development of fluorescent materials and materials with nonlinear optical activity.

The introduction of electron-donating or electron-withdrawing groups onto the pyridyl or pyrimidine rings can be used to modulate the energy of the frontier molecular orbitals, thereby tuning the absorption and emission wavelengths. Furthermore, the coordination of metal ions to the nitrogen atoms can significantly alter the fluorescence properties, leading to either quenching or enhancement of the emission, a phenomenon that can be exploited for sensing applications mdpi.com.

Nonlinear optical (NLO) materials are of great interest for their potential applications in optical data processing, storage, and other photonic technologies. Pyrimidine-based molecules have been investigated for their NLO properties, particularly their third-order nonlinear susceptibility (χ(3)) rsc.orgrsc.orgnih.gov. The π-deficient nature of the pyrimidine ring makes it an excellent electron-withdrawing component in "push-pull" chromophores, which are designed to exhibit large NLO responses nih.gov.

A study on a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), demonstrated a significant third-order nonlinear susceptibility, superior to that of known chalcone (B49325) derivatives rsc.orgrsc.orgnih.gov. This highlights the potential of the pyrimidine scaffold in the design of new NLO materials. By incorporating electron-donating pyridyl groups, as in this compound, it is conceivable that molecules with significant NLO properties could be developed.

The table below presents NLO data for a related pyrimidine derivative, illustrating the potential of this class of compounds.

| Compound | Property | Value | Reference |

| PMMS | Third-order nonlinear susceptibility (χ(3)) | Superior to known chalcone derivatives | rsc.orgrsc.orgnih.gov |

Sensory Applications

The ability of this compound to coordinate with metal ions and its potential fluorescent properties make it a promising candidate for the development of chemical sensors. The binding of a specific analyte, such as a metal ion, to the pyridyl or pyrimidine nitrogen atoms can induce a measurable change in the photophysical properties of the molecule, such as a shift in the absorption or emission wavelength, or a change in the fluorescence intensity.

Pyridine-based fluorescent probes have been successfully employed as optical sensors for various analytes, including metal ions and small molecules mdpi.commdpi.com. For example, a fluorescence grating sensor based on a pyridine (B92270) derivative was shown to identify and detect toxic heavy metal ions like Cr2+, Hg2+, Ni2+, and Co2+ mdpi.com. The interaction between the metal ion and the sensor molecule leads to a distinct fluorescent response. Given the multiple nitrogen-coordination sites in this compound, it could potentially be developed into a selective sensor for specific metal ions, with the binding event being transduced into an optical signal.

Metal Cation Detection through Optical Responses

The presence of multiple nitrogen atoms in this compound suggests its capability to act as a chelating agent for various metal cations. The binding of a metal ion to the pyridine and/or pyrimidine nitrogen atoms is expected to induce significant changes in the molecule's electronic structure, leading to observable optical responses, such as alterations in its absorption and fluorescence spectra. This principle is the foundation for its application as a fluorescent or colorimetric sensor for metal ions.

Research on analogous pyridine derivatives has demonstrated their efficacy as fluorescent sensors for a range of metal ions, including toxic heavy metals like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The interaction between the sensor molecule and the metal ion can lead to either an enhancement or a quenching (decrease) of the fluorescence intensity. For instance, certain pyridine-based sensors exhibit a "turn-off" response, where the fluorescence is quenched upon binding to metal ions like Cu²⁺. mdpi.com This quenching can occur through mechanisms such as spin-orbit coupling or energy transfer. Conversely, a "turn-on" response, or chelation-enhanced fluorescence (CHEF), can also be observed with different metal ions. nih.gov

The selectivity of a sensor for a particular metal ion is governed by factors such as the size and charge of the ion, which influence the stability of the resulting complex. mdpi.com For this compound, the specific arrangement of its nitrogen atoms would dictate its binding affinity and selectivity towards different metal cations. It is anticipated that upon complexation with a metal ion, a charge transfer between the metal and the ligand (this compound) could occur, leading to a distinct optical signal.

To illustrate the potential sensing capabilities, the following table summarizes the observed optical responses of various pyridine derivatives upon interaction with different metal cations.

| Sensor Compound | Metal Cation | Observed Optical Response |

| 2-amino-3-cyanopyridine derivative | Cr²⁺, Co²⁺, Cu²⁺ | Fluorescence enhancement |

| 2-amino-3-cyanopyridine derivative | Fe³⁺ | Fluorescence quenching |

| 1-(2-Pyridyl)-4-styrylpyrazole | Hg²⁺ | Fluorescence quenching |

| N2S2 pyridine-containing macrocycle | Zn²⁺ | Chelation-enhanced fluorescence (CHEF) |

| N2S2 pyridine-containing macrocycle | Cd²⁺ | Chelation-enhanced fluorescence (CHEF) |

This table is a compilation of data from studies on various pyridine derivatives and is intended to be illustrative of the potential behavior of this compound.

pH Sensing Mechanisms

The nitrogen atoms in the pyridine and pyrimidine rings of this compound are basic and can be protonated in acidic conditions. This protonation alters the electronic properties of the molecule, which in turn affects its absorption and fluorescence characteristics. This pH-dependent behavior forms the basis of its application as a pH sensor.

Studies on similar compounds, such as 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, have shown dramatic color changes and luminescence switching upon the addition of an acid. acs.org The protonation of the nitrogen atoms can lead to a red-shift (a shift to longer wavelengths) in the absorption and fluorescence spectra. researchgate.net This phenomenon can be visually observed as a change in the color of the solution, making such compounds effective colorimetric pH sensors.

The change in fluorescence can be equally dramatic. For many pyridine and pyrimidine derivatives, the protonated form exhibits different fluorescence properties compared to the neutral form. This can manifest as an increase or decrease in fluorescence intensity, or a shift in the emission wavelength. For example, some pyrimidine chromophores show a quenching of their natural fluorescence upon protonation, accompanied by the appearance of a new, red-shifted fluorescence band corresponding to the protonated species. researchgate.net This dual emission or quenching behavior can be exploited for ratiometric sensing, which is a more robust sensing method that relies on the ratio of fluorescence intensities at two different wavelengths.

The pH range over which the sensor is effective is determined by the pKa values of the nitrogen atoms in the molecule. For this compound, the presence of multiple nitrogen atoms with potentially different basicities could allow for a broad or multi-range pH sensing capability.

The expected pH-responsive behavior of this compound, based on analogous compounds, is summarized in the table below.

| Condition | Expected Optical Change | Underlying Mechanism |

| Addition of Acid | Change in color (e.g., from colorless to yellow) | Protonation of pyridine/pyrimidine nitrogen atoms altering the electronic structure and absorption spectrum. |

| Addition of Acid | Quenching of original fluorescence and/or appearance of a new, red-shifted emission band | Protonation leading to changes in the excited state dynamics and energy levels. |

| Addition of Base | Reversal to original color and fluorescence | Deprotonation of the nitrogen atoms, restoring the original electronic structure. |

This table outlines the predicted pH-sensing mechanism for this compound based on the observed properties of similar pyridine and pyrimidine compounds. acs.orgresearchgate.net

Structure Property Relationships and Ligand Design Principles

Modulation of Electronic Properties through Substituent Effects

The electronic landscape of a molecule is fundamentally dictated by the nature and arrangement of its constituent atoms and functional groups. In 2,4-Dipyridin-3-ylpyrimidine, the positioning of the nitrogen atoms within the pyridyl rings at the 3-position is a critical determinant of its electronic character. Unlike the more commonly studied 2-pyridyl or 4-pyridyl isomers, the 3-pyridyl substituent presents a different electronic profile.

The introduction of electron-donating or electron-withdrawing groups on the pyridyl or pyrimidine (B1678525) rings can further modulate the electronic properties of the core structure. For instance, the strategic placement of electron-donating groups, such as methoxy (B1213986) or amino moieties, can increase the electron density on the heterocyclic framework. Conversely, the incorporation of electron-withdrawing groups, like nitro or cyano groups, can lower the energy of the molecule's frontier orbitals. These modifications have a direct impact on the ligand's ability to act as a σ-donor or a π-acceptor in a metal complex, which in turn influences the properties of the resulting complex.

Theoretical investigations, such as those employing Density Functional Theory (DFT), can provide valuable insights into how these substituent effects alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A comparative analysis of substituted bithiophene-bipyridine co-oligomers has shown that the nature, species, and position of substituent groups significantly affect both electronic and absorption properties. For example, the presence of a nitro group, a strong electron-withdrawing substituent, can lead to a significant decrease in the HOMO-LUMO gap.

Impact of Pyrimidine Ring on Photophysical and Electrochemical Behavior

The central pyrimidine ring in this compound plays a pivotal role in defining the molecule's photophysical and electrochemical characteristics. The pyrimidine moiety is known to be π-deficient, which generally leads to a stabilization of the LUMO. researchgate.netacs.org This stabilization can result in a red-shifted emission and absorption profile compared to analogous complexes with less π-acidic ligands. researchgate.netacs.org

In related dipyridylpyrimidine systems, the presence of the pyrimidine ring has been shown to lead to prolonged excited-state lifetimes and higher luminescence quantum yields in their ruthenium complexes when compared to analogous terpyridine complexes. researchgate.netacs.org Furthermore, these complexes are often easier to reduce, a direct consequence of the electron-accepting nature of the pyrimidine ring. researchgate.netacs.org

The position of the pyridyl nitrogen has a demonstrable effect on these properties. Studies on related iridium(III) complexes have shown that incorporating a pyrimidine ring into the cyclometalating ligand framework can effectively blue-shift the emission of neutral complexes. rsc.org The electrochemical behavior is also significantly influenced by the pyrimidine core. Cyclic voltammetry studies on related iridium(III) dipyridoquinoxaline complexes, which also feature a π-deficient core, reveal reversible or quasi-reversible metal-centered oxidation and ligand-centered reduction events. koreascience.kr The potentials at which these redox processes occur can be finely tuned by modifications to the ligand structure, including the strategic placement of substituents.

Table 1: Comparative Electrochemical Data of Related Heterocyclic Ligand Complexes

| Complex | Oxidation Potential (V vs SCE) | Reduction Potential (V vs SCE) | Reference |

| Ir(ppz)2(dpq) | +1.32 | -1.29 | koreascience.kr |

| Ir(bzq)2(dpq) | +1.13 | -1.22 | koreascience.kr |

| Ir(pq)2(dpq) | +1.16 | -1.25 | koreascience.kr |

Note: Data is for related iridium(III) dipyridoquinoxaline (dpq) complexes, where ppz = 1-phenylpyrazole, bzq = 7,8-benzoquinoline, and pq = 2-phenylquinoline. This data is illustrative of the electrochemical properties of complexes with π-deficient ligands.

Rational Ligand Design for Enhanced Catalytic Activity

The design of ligands for catalytic applications is a nuanced process that seeks to optimize both the electronic and steric environment around a metal center. For this compound, its structure offers several avenues for rational design to enhance catalytic activity. The nitrogen atoms of the pyrimidine and pyridyl rings provide multiple coordination sites, allowing for the formation of stable chelate complexes with a variety of transition metals.

A key principle in ligand design for catalysis is the concept of "non-innocent" ligands, where the ligand actively participates in the catalytic cycle, often through redox processes. The π-deficient nature of the pyrimidine ring makes it a potential electron acceptor, which can stabilize low-valent metal centers and facilitate reductive catalytic steps.

In the context of photocatalysis, particularly for processes like hydrogen evolution, the ligand's ability to promote efficient charge separation and transfer is paramount. Research on substituted 2,4-di(pyridin-2-yl)pyrimidine-based ruthenium photosensitizers has shown that these complexes can exhibit high activity, surpassing that of some benchmark ruthenium(II) bis(terpyridine) complexes. researchgate.netacs.org The position of substituents on the pyridyl rings can have a significant impact on catalytic performance. researchgate.netacs.org While direct catalytic studies on this compound complexes are limited, the principles derived from its isomers suggest that tuning the electronic properties through substitution is a viable strategy for enhancing catalytic turnover and efficiency.

Strategies for Improving Complex Stability and Performance

The long-term stability and performance of a metal complex are critical for its practical application, whether in catalysis, materials science, or sensing. For complexes of this compound, several strategies can be employed to enhance their robustness.

One primary approach is to increase the denticity of the ligand. By incorporating additional coordinating groups, the chelate effect can be strengthened, leading to thermodynamically more stable complexes. This can be achieved by functionalizing the pyridyl or pyrimidine rings with pendant arms that can also bind to the metal center.